tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1558365-90-4
VCID: VC11988821
InChI: InChI=1S/C13H26N2O2/c1-9(2)11-8-10(14)6-7-15(11)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3
SMILES: CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate

CAS No.: 1558365-90-4

Cat. No.: VC11988821

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate - 1558365-90-4

Specification

CAS No. 1558365-90-4
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl 4-amino-2-propan-2-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-9(2)11-8-10(14)6-7-15(11)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3
Standard InChI Key AYGAKZNBXDBMCG-UHFFFAOYSA-N
SMILES CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with three distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the secondary amine.

  • An amino group (-NH2) at the 4-position, introducing nucleophilic and hydrogen-bonding capabilities.

  • An isopropyl group (-CH(CH3)2) at the 2-position, contributing steric bulk and lipophilicity.

The molecular formula is inferred as C13H24N2O2, with a molecular weight of 240.34 g/mol based on analogous Boc-protected piperidines .

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, comparisons to similar structures suggest:

  • NMR: A singlet at δ 1.4–1.5 ppm for the Boc group’s tert-butyl protons, multiplet signals between δ 2.5–4.0 ppm for piperidine ring protons, and a broad singlet near δ 1.2 ppm for the isopropyl methyl groups .

  • IR: Stretching vibrations at ~1680 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (N-H of amine) .

  • LogP: Estimated at 1.5–2.0 using fragment-based methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Pathways and Reaction Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of piperidine:

  • Introduction of the isopropyl group via alkylation or Friedel-Crafts acylation.

  • Amine protection using di-tert-butyl dicarbonate (Boc2O) to form the carbamate.

  • Amination at the 4-position through nucleophilic substitution or reductive amination.

Alkylation of Piperidine

A modified procedure from tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate synthesis demonstrates the use of cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C to facilitate nucleophilic substitution. For the target compound, isopropyl bromide could replace methanesulfonyl chloride as the electrophile, yielding 2-isopropylpiperidine intermediates .

Boc Protection and Amination

Boc protection is typically performed under mild conditions using Boc2O in dichloromethane (DCM) with a catalytic base . Subsequent amination at the 4-position may employ Hoffmann-type elimination or Curtius rearrangement, though direct ammonolysis of a leaving group (e.g., mesylate or tosylate) is more feasible .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Estimated at <1 mg/mL due to the Boc and isopropyl groups, necessitating co-solvents like ethanol or DMSO for biological assays .

  • Thermal Stability: Decomposition likely occurs above 150°C, with the Boc group cleaving at elevated temperatures or under acidic conditions .

ADME Profiles

  • Absorption: High gastrointestinal (GI) absorption predicted due to moderate logP .

  • Metabolism: Susceptible to cytochrome P450 (CYP1A2) oxidation, as seen in related piperidines .

  • Excretion: Renal clearance predominates, with minimal biliary excretion .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s amino and carbamate groups make it a versatile building block for:

  • Kinase inhibitors: Analogous Boc-piperidines are used in quinazoline derivatives targeting EGFR .

  • Antiviral agents: Piperidine scaffolds are common in protease inhibitors for HIV and hepatitis C .

Case Study: Analogous Compound in Oncology

tert-Butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate, a structurally similar compound, exhibits IC50 values <10 nM against breast cancer cell lines . This highlights the potential of the target compound in oncology after appropriate functionalization.

Future Research Directions

Synthetic Improvements

  • Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.

  • Flow chemistry approaches to enhance yield and reduce reaction times .

Biological Screening

Priority assays should include:

  • Kinase inhibition profiling (e.g., EGFR, VEGFR).

  • In vivo pharmacokinetics in rodent models to validate computational predictions .

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